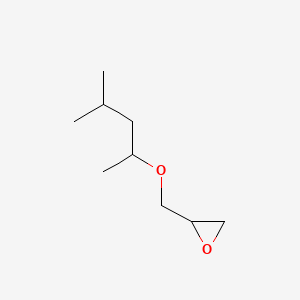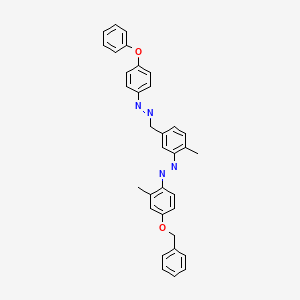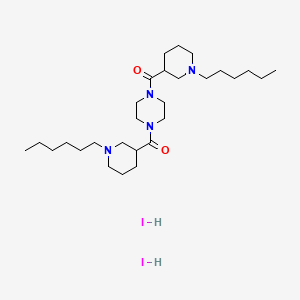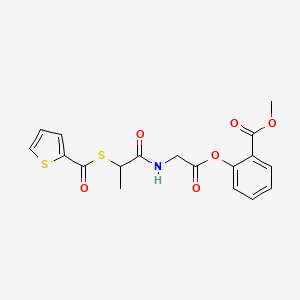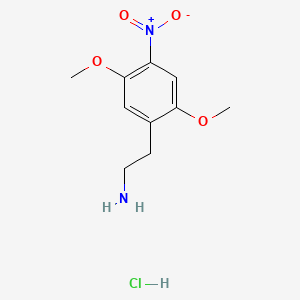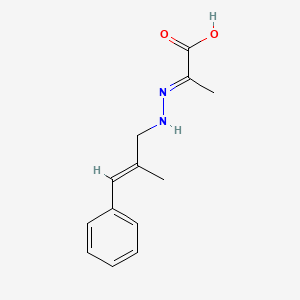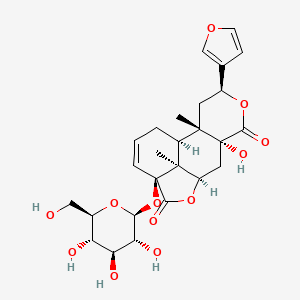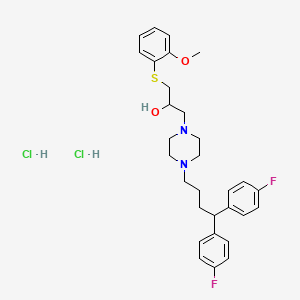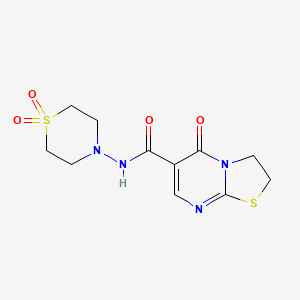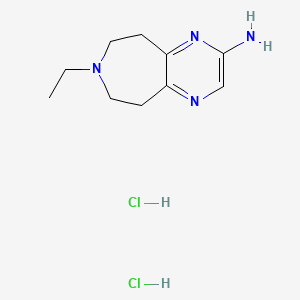
5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique pyrazinoazepine structure, which contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrazinoazepine core, followed by the introduction of the ethyl group at the 7th position. The final step involves the conversion to the dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparación Con Compuestos Similares
- 5H-Pyrazino(2,3-d)azepin-2-amine, 7-ethyl-6,7,8,9-tetrahydro-1-oxide
- 5H-Pyrazino(2,3-d)azepin-2-amine, 7-ethyl-6,7,8,9-tetrahydro-3-methoxy
- 5H-Pyrazino(2,3-d)azepin-2-amine, 7-ethyl-6,7,8,9-tetrahydro-9-methyl
Uniqueness: The uniqueness of 5H-Pyrazino(2,3-d)azepin-2-amine, 6,7,8,9-tetrahydro-7-ethyl-, dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
82102-74-7 |
|---|---|
Fórmula molecular |
C10H18Cl2N4 |
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
7-ethyl-5,6,8,9-tetrahydropyrazino[2,3-d]azepin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-14-5-3-8-9(4-6-14)13-10(11)7-12-8;;/h7H,2-6H2,1H3,(H2,11,13);2*1H |
Clave InChI |
ZNXZWVZYZBNYSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=NC=C(N=C2CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


